molecular formula C14H15N3O3S3 B2619156 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2097902-95-7

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2619156
CAS No.: 2097902-95-7
M. Wt: 369.47
InChI Key: HEEMGELJQWYGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound combining a bithiophene backbone with a hydroxyethyl linker and a 1-methyl-1H-pyrazole-4-sulfonamide moiety. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in anti-inflammatory or antiviral therapies, given the known bioactivity of thiophene derivatives .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S3/c1-17-9-10(7-15-17)23(19,20)16-8-11(18)12-4-5-14(22-12)13-3-2-6-21-13/h2-7,9,11,16,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEMGELJQWYGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound notable for its unique structural features, which include a bithiophene moiety, a pyrazole core, and a sulfonamide group. These components contribute to its potential biological activities, particularly in the fields of pharmacology and organic electronics.

Structural Characteristics

The compound's structure can be represented as follows:

ComponentDescription
Bithiophene Moiety Enhances electronic properties and allows for π–π stacking interactions with biological molecules.
Pyrazole Core Known for various biological activities, including antimicrobial and anticancer properties.
Sulfonamide Group Often associated with pharmacological effects, including antibacterial activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Molecular Interactions : The bithiophene structure facilitates π–π stacking with nucleic acids and proteins, potentially influencing their function.
  • Hydrogen Bonding : The hydroxyethyl and sulfonamide groups can form hydrogen bonds with various biological targets, enhancing the compound's reactivity and specificity.

1. Anticancer Evaluation

A study involving pyrazole derivatives demonstrated that compounds similar to this compound exhibited potent antiproliferative effects against various cancer cell lines (e.g., MDA-MB-231 for breast cancer) with IC50 values in the low micromolar range .

2. Antimicrobial Activity

Research on related compounds indicated that pyrazole-based molecules possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 1.9 μg/mL for some derivatives .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50/MIC Values
AnticancerPyrazole DerivativeIC50 ~ 5–10 μM
AntibacterialSulfonamide DerivativeMIC ~ 1.9 μg/mL

Table 2: Structural Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)Bithiophene + Hydroxyethyl + PyrazoleAnticancer
This compoundBithiophene + Hydroxyethyl + SulfonamideAntimicrobial & Anticancer Potential

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Source/Type
Target Compound 2,2'-Bithiophene - 2-Hydroxyethyl
- 1-Methyl-pyrazole-4-sulfonamide
Not reported (inferred anti-inflammatory) Synthetic
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) 2,2'-Bithiophene - 4-Hydroxybutynyl Anti-inflammatory (IC50: 12.3 µM) Natural (E. grijisii)
5-Acetyl-2,2'-bithiophene (5) 2,2'-Bithiophene - Acetyl Not specified Natural/Synthetic
(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (5) Benzene-sulfonamide - Pyrazole-pyridinyl hydrazine
- Pyrimidinyl
Prodrug potential (X-ray confirmed) Synthetic
4-Iodo-1-methyl-1H-pyrazole-3-carbohydrazide derivatives Pyrazole-carbohydrazide - Iodo
- Substituted hydrazide
Supplier-listed (no activity data) Commercial/Supplier

Key Observations:

Structural Diversity: The target compound’s hydroxyethyl linker distinguishes it from natural bithiophenes (e.g., compound 14), which feature hydroxybutynyl or acetyl groups . This may alter hydrogen-bonding capacity and solubility.

Biological Activity :

  • Natural bithiophenes (e.g., compound 14) exhibit anti-inflammatory activity via inhibition of nitrite production in RAW 264.7 cells (IC50 ~12–15 µM) . The target compound’s sulfonamide group could modulate similar pathways but with improved pharmacokinetics.
  • Pyrazole-sulfonamide hybrids (e.g., ) are often designed as enzyme inhibitors or prodrugs, suggesting the target compound may target inflammatory or microbial proteins .

Physicochemical Properties: The sulfonamide group likely increases water solubility compared to acetyl or formyl-substituted bithiophenes (e.g., compounds 5, 6) . The methylated pyrazole may reduce oxidative metabolism, extending half-life relative to non-methylated analogs .

Research Findings and Gaps

  • Anti-inflammatory Potential: Structural similarity to compound 14 suggests the target compound may inhibit pro-inflammatory mediators (e.g., NO, TNF-α), but experimental validation is needed .
  • Synthetic Accessibility : and highlight methods for sulfonamide and pyrazole synthesis (e.g., X-ray crystallography, Pd-catalyzed coupling), which could guide the target compound’s optimization .
  • Knowledge Gaps: No direct data on the target compound’s solubility, stability, or toxicity exists in the provided evidence. Comparative studies with analogs are critical.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can intermediates be characterized?

  • Synthesis : A common approach involves coupling a pyrazole-4-sulfonamide precursor with a bithiophene-hydroxyethyl intermediate. For example, refluxing in ethanol with a catalyst (e.g., POCl₃) can facilitate cyclization or sulfonamide bond formation, as seen in analogous pyrazole-sulfonamide syntheses .
  • Characterization : Intermediates are typically validated via IR (to confirm sulfonamide S=O stretches ~1350–1150 cm⁻¹) and ¹H/¹³C NMR (to identify bithiophene aromatic protons at δ 6.8–7.5 ppm and pyrazole methyl groups at δ 3.2–3.5 ppm) .

Q. What solubility and stability challenges arise with this compound, and how can they be addressed experimentally?

  • Solubility : The bithiophene moiety introduces hydrophobicity. Solubility in polar aprotic solvents (e.g., DMSO) can be tested via UV-Vis spectroscopy at varying concentrations. Adding hydroxyethyl groups may improve aqueous solubility, as demonstrated in sulfonamide derivatives .
  • Stability : Perform accelerated degradation studies under heat/light (40–60°C, 72 hrs) and monitor via HPLC. Stabilizers like antioxidants (e.g., BHT) or pH buffers (phosphate, pH 7.4) may mitigate decomposition .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • X-ray crystallography is ideal for resolving stereochemistry, particularly for the hydroxyethyl-bithiophene linkage, as shown in related sulfonamide structures .
  • High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation (error < 2 ppm), while 2D NMR (e.g., HSQC, HMBC) maps connectivity between the pyrazole, sulfonamide, and bithiophene groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of bithiophene and pyrazole-sulfonamide units?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) or CuI for Suzuki-Miyaura coupling, optimizing ligand ratios (e.g., 1:2 PPh₃:Pd) .
  • Solvent optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) under microwave irradiation (100–120°C, 30 min) to reduce side-product formation .

Q. What analytical methods validate purity and detect trace impurities in this compound?

  • HPLC-MS/MS with a C18 column (acetonitrile/water + 0.1% formic acid) detects impurities at <0.1% levels. Compare retention times against synthetic byproducts (e.g., unreacted bithiophene) .
  • Elemental analysis ensures stoichiometric consistency (C, H, N, S within ±0.4% of theoretical values) .

Q. How can computational modeling predict the compound’s bioactivity or binding to target proteins?

  • Docking studies : Use AutoDock Vina to model interactions with receptors (e.g., kinases). The sulfonamide group may act as a hydrogen-bond acceptor, while bithiophene contributes π-π stacking .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to prioritize synthetic targets .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Dose-response validation : Repeat assays (e.g., IC₅₀) across multiple platforms (cell-free vs. cell-based) to rule out false positives.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., pyrazole-sulfonamides with varying aryl groups) to identify trends in potency .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetylated hydroxyethyl) to enhance oral bioavailability .
  • LogP optimization : Modify the bithiophene substituents (e.g., fluorination) to balance lipophilicity (target LogP 2–4) .

Methodological Notes

  • Synthetic protocols should include inert atmosphere (N₂/Ar) to prevent oxidation of thiophene or sulfonamide groups .
  • Contradictory spectral data (e.g., unexpected NMR shifts) may arise from rotamers; use variable-temperature NMR to resolve .
  • Biological assays must control for sulfonamide-mediated off-target effects (e.g., carbonic anhydrase inhibition) via counter-screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.